9-Acridinamine, 3,4-dihydro-3,3-dimethyl-
Overview
Description
9-Acridinamine, 3,4-dihydro-3,3-dimethyl- is a chemical compound with the molecular formula C15H16N2 It is a derivative of acridine, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- typically involves the reduction of acridine derivatives. One common method includes the reduction of 9-nitroacridine using hydrogen in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
9-Acridinamine, 3,4-dihydro-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions.
Major Products Formed
Oxidation: N-oxides of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl-.
Reduction: More saturated acridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
9-Acridinamine, 3,4-dihydro-3,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential use in anticancer therapies, particularly in targeting DNA.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- involves its interaction with DNA. It intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to potential applications in anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA processing.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its use in dye production and as a precursor for other derivatives.
9-Aminoacridine: Another derivative with similar DNA intercalating properties, used in biological research.
3,6-Diaminoacridine: Known for its use as an antiseptic and in the treatment of certain infections.
Uniqueness
9-Acridinamine, 3,4-dihydro-3,3-dimethyl- is unique due to its specific structural modifications, which enhance its stability and photophysical properties. These modifications make it particularly useful in applications requiring stable fluorescent probes and in the development of novel therapeutic agents.
Properties
IUPAC Name |
3,3-dimethyl-4H-acridin-9-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-15(2)8-7-11-13(9-15)17-12-6-4-3-5-10(12)14(11)16/h3-8H,9H2,1-2H3,(H2,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEOASMACBAUBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C=C1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349867 | |
Record name | 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146352-11-6 | |
Record name | 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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